molecular formula C20H19ClN4O3 B2512690 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931704-61-9

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2512690
CAS No.: 931704-61-9
M. Wt: 398.85
InChI Key: MJQKPRZPCYHIGR-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring followed by the introduction of the chlorophenoxy group. The oxazole ring is then constructed, and finally, the piperazine moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-(4-methoxy-phenyl)-furan-2-carbaldehyde
  • 5-(2-fluoro-phenyl)-furan-2-carbaldehyde

Uniqueness

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a derivative of oxazole and features a complex structure that is gaining attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The chemical structure can be represented as follows:

  • Molecular Formula : C18H20ClN3O3
  • IUPAC Name : this compound
  • Molecular Weight : 353.83 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant activity against various bacterial strains and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

These findings suggest that the oxazole moiety may enhance the antibacterial and antifungal activities of the compounds.

Anticancer Properties

The anticancer potential of similar oxazole derivatives has also been explored. A study indicated that compounds with structural similarities to our compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a study by Javed et al. (2020), a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity against breast cancer cells (MCF-7). The results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neuropharmacological activities.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-24-8-10-25(11-9-24)20-17(12-22)23-19(28-20)18-7-6-16(27-18)13-26-15-4-2-14(21)3-5-15/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQKPRZPCYHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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